
2-Chloro-5-cyclopropylthiophene-3-carboxylic acid
説明
2-Chloro-5-cyclopropylthiophene-3-carboxylic acid (2-Cl-5-CPCA) is an organic acid that has been used in a variety of scientific research applications. It is a cyclic organic sulfur compound that has been used in organic synthesis and catalysis, as well as in biochemistry and pharmacology. 2-Cl-5-CPCA has a variety of uses, including the synthesis of other compounds and the study of the biochemical and physiological effects of various compounds.
科学的研究の応用
Medicine: Targeted Drug Design
This compound can be utilized in the design of targeted drugs due to its potential to interact with various biological targets. Its structure allows for modifications that can lead to the development of new pharmacologically active molecules, potentially useful in treating diseases by selectively interacting with specific enzymes or receptors .
Agriculture: Crop Protection Agents
In agriculture, “2-Chloro-5-cyclopropylthiophene-3-carboxylic acid” may serve as a precursor for synthesizing novel agrochemicals. These compounds could act as herbicides or fungicides, providing protection against a wide range of plant pathogens and pests, thereby enhancing crop yield and food security .
Materials Science: Polymer Synthesis
The carboxylic acid group in this compound provides an anchor point for polymerization reactions. It can be incorporated into polymers to impart specific properties like thermal stability or chemical resistance, making it valuable for creating advanced materials for industrial applications .
Environmental Science: Pollution Remediation
Derivatives of this compound could be explored for environmental applications, such as the remediation of pollutants. Its chemical structure could be tailored to bind with contaminants, aiding in their extraction from water or soil, thus contributing to environmental clean-up efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound’s derivatives could be used to study enzyme inhibition. By interacting with enzymes’ active sites, researchers can better understand the mechanisms of action and potentially develop inhibitors that could regulate metabolic pathways or treat metabolic disorders .
Pharmacology: Diagnostic Agents
The compound’s derivatives might be used in the development of diagnostic agents. By tagging them with fluorescent markers or radioactive isotopes, they could be used to visualize biological processes in real-time, aiding in the diagnosis of diseases .
Nanotechnology: Surface Modification
In the field of nanotechnology, “2-Chloro-5-cyclopropylthiophene-3-carboxylic acid” can be used to modify the surfaces of nanoparticles. This modification can improve the dispersion and stability of nanoparticles in various mediums, which is crucial for their application in drug delivery systems and other nanotech-based therapies .
Chemical Synthesis: Building Blocks
Finally, this compound serves as a versatile building block in chemical synthesis. Its reactive sites make it a valuable starting material for constructing complex organic molecules, which can have applications ranging from synthetic chemistry to materials science .
特性
IUPAC Name |
2-chloro-5-cyclopropylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-7-5(8(10)11)3-6(12-7)4-1-2-4/h3-4H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONAKNFWEVLNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)
![1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane](/img/structure/B1480497.png)
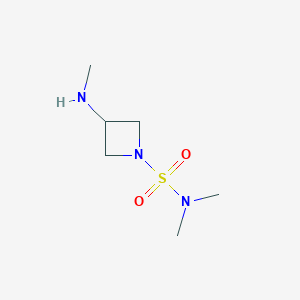
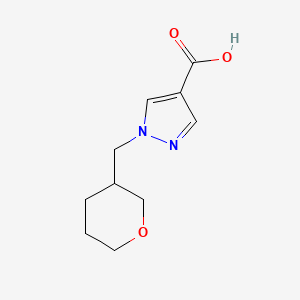
![N-methyl-1-(spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B1480505.png)

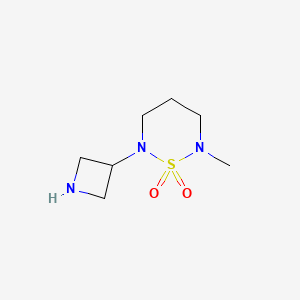
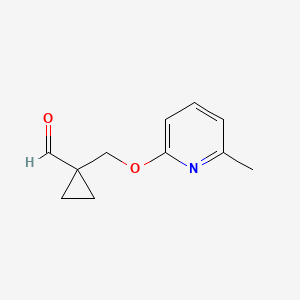
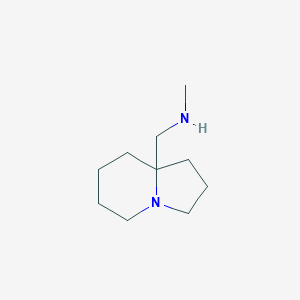
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B1480514.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)
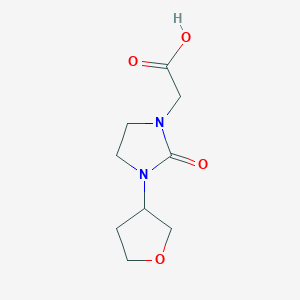
![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)
![9-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480519.png)